molecular formula C15H18N2OS2 B10867443 2-(propan-2-ylsulfanyl)-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-(propan-2-ylsulfanyl)-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10867443
M. Wt: 306.5 g/mol
InChI Key: JIUJOICTVBHAAW-UHFFFAOYSA-N
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Description

3-ALLYL-2-(ISOPROPYLSULFANYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including 3-ALLYL-2-(ISOPROPYLSULFANYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves heating thiophene-2-carboxamides in formic acid .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ALLYL-2-(ISOPROPYLSULFANYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

3-ALLYL-2-(ISOPROPYLSULFANYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ALLYL-2-(ISOPROPYLSULFANYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ALLYL-2-(ISOPROPYLSULFANYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE include other thienopyrimidine derivatives such as:

Uniqueness

The uniqueness of 3-ALLYL-2-(ISOPROPYLSULFANYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific structural features, such as the presence of an allyl group and an isopropylsulfanyl group, which can confer unique chemical and biological properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

10-propan-2-ylsulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C15H18N2OS2/c1-4-8-17-14(18)12-10-6-5-7-11(10)20-13(12)16-15(17)19-9(2)3/h4,9H,1,5-8H2,2-3H3

InChI Key

JIUJOICTVBHAAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC=C

Origin of Product

United States

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